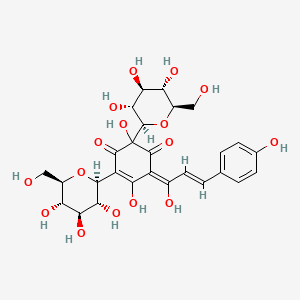

![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)

D-[1-2H]Mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

D-Mannose can be synthesized chemically or biologically from D-fructose or D-glucose using enzymes such as D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase. These methods highlight the biotechnological advances in D-mannose production, emphasizing the efficiency and sustainability of enzymatic conversion processes over traditional chemical synthesis methods (Hu et al., 2016); (Wu, Zhang, & Mu, 2019).

Molecular Structure Analysis

The molecular structure of D-mannose has been studied through various analytical techniques, revealing its configuration as an epimer of glucose at the C-2 position. Advanced structural characterization methods, including NMR spectroscopy, have elucidated the interactions and transformations D-mannose undergoes, such as isomerization under specific conditions, further understanding its chemical behavior and reactivity (King-Morris & Serianni, 1986).

Chemical Reactions and Properties

Chemical reactions involving D-mannose include isomerization, where D-mannose can be converted into D-glucose and D-fructose under catalytic conditions. This process is significant for understanding the metabolic pathways and industrial applications of D-mannose. The synthesis of complex molecules from D-mannose, illustrating its versatility as a building block in organic synthesis, further highlights its chemical properties (Takahashi et al., 2002).

Physical Properties Analysis

The physical properties of D-mannose, such as solubility, melting point, and crystalline structure, are crucial for its application in various formulations. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze and quantify D-mannose in different matrices, establishing a foundation for its qualitative and quantitative assessment in research and industry applications (Taguchi et al., 2003).

Chemical Properties Analysis

D-Mannose's reactivity, particularly in forming glycosidic bonds and its role in glycosylation reactions, is of significant interest. Studies focusing on its conversion into various derivatives and polymers underscore its functionality and versatility in chemical synthesis and materials science. These properties are pivotal for exploiting D-mannose in the design and development of new materials and biologically active compounds (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Food, Pharmaceutical, and Poultry Industries : D-Mannose is used as a dietary supplement, in drug synthesis, and to block colonization in animal feeds due to its role in polysaccharides and glycoproteins (Hu et al., 2016).

Health Benefits : It offers physiological benefits for the immune system, diabetes, intestinal diseases, and urinary tract infections. It's also a starting material for producing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu, Zhang, & Mu, 2019).

Immunoregulatory Function : D-Mannose stimulates Treg cell differentiation, impacting autoimmune diseases and airway inflammation. This function is mediated by TGF-β activation and ROS generation due to increased fatty acid oxidation (Zhang et al., 2017).

Bioproduction and Characterization : Studies focus on the bioproduction of D-mannose using enzymes like D-lyxose isomerase for direct production from D-fructose, highlighting its potential in various industries (Wu et al., 2020).

Apoptosis in Plant Cells : D-Mannose induces features of apoptosis in plant cells, like DNA laddering and cytochrome c release, presenting interesting applications in plant biology research (Stein & Hansen, 1999).

Macrophage Function Modulation : D-mannose suppresses macrophage activation and IL-1β production, showing potential in treating inflammatory conditions like endotoxemia and colitis (Torretta et al., 2020).

Plasma Concentration Analysis : Determination of D-mannose in plasma is important for diagnosing conditions like diabetes mellitus and congenital disorders of glycosylation (Taguchi et al., 2003).

Urinary Tract Infections : D-Mannose helps in treating acute urinary tract infections in women and serves as a prophylactic agent, reducing recurrences (Domenici et al., 2016).

Safety And Hazards

Zukünftige Richtungen

There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .

Eigenschaften

IUPAC Name |

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QBVPYQBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[1-2H]Mannose | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

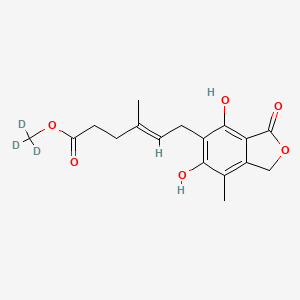

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)